9-Amino-1,2,3,4-tetrahydroacridin-1-OL; maleic acid
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Overview
Description
9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate: is a chemical compound known for its pharmacological properties, particularly as a cholinesterase inhibitor. It is commonly used in the study of neurodegenerative diseases such as Alzheimer’s disease due to its ability to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate typically involves the reduction of acridine derivatives. One common method includes the reduction of 9-nitroacridine using hydrogen in the presence of a palladium catalyst to yield 9-aminoacridine. This intermediate is then subjected to further reduction and cyclization to form 9-Amino-1,2,3,4-tetrahydroacridin-1-ol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Amino-1,2,3,4-tetrahydroacridin-1-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound itself is synthesized through reduction reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
- Oxidized derivatives of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol.
- Substituted acridine derivatives depending on the reagents used .
Scientific Research Applications
Chemistry: In chemistry, 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme inhibition, particularly acetylcholinesterase inhibition. It helps in understanding the enzyme’s role in neurotransmission and its implications in neurodegenerative diseases .
Medicine: Medically, 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate has been investigated for its potential use in treating Alzheimer’s disease. By inhibiting acetylcholinesterase, it increases the levels of acetylcholine in the brain, which can help alleviate symptoms of the disease .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and as a research chemical in the study of enzyme inhibitors .
Mechanism of Action
The primary mechanism of action of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate is the inhibition of acetylcholinesterase. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. This enhances cholinergic transmission and can improve cognitive function in conditions where acetylcholine levels are deficient, such as Alzheimer’s disease.
Comparison with Similar Compounds
Tacrine: Another acetylcholinesterase inhibitor with a similar structure and mechanism of action.
Donepezil: A more potent acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Uniqueness: 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate is unique due to its specific structure, which allows for selective inhibition of acetylcholinesterase. Its ability to cross the blood-brain barrier and its relatively low toxicity compared to other inhibitors make it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEKVKZFYBQFGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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